molecular formula C23H17FO B2811204 (2Z)-7-fluoro-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one CAS No. 337921-24-1

(2Z)-7-fluoro-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B2811204
CAS No.: 337921-24-1
M. Wt: 328.386
InChI Key: XMJKRHZJPFFTKC-RGEXLXHISA-N
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Description

(2Z)-7-Fluoro-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one (CAS 337921-24-1) is an organic fluorinated compound belonging to the substituted indanone family. Its molecular structure integrates a fluoro group and aromatic systems, including phenyl and methylphenyl groups, which enhances its metabolic stability, lipophilicity, and selective reactivity . This configuration makes it a valuable intermediate in synthetic chemistry and pharmaceutical research, particularly for constructing complex molecules through condensation reactions and carbon-carbon bond formation . The compound's well-defined spectral profile and high purity make it suitable for investigations in medicinal chemistry and the development of novel functional materials . Researchers can utilize this building block for its unique electronic and steric properties. The product is supplied with a purity of 90% to 99% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses .

Properties

IUPAC Name

(2Z)-7-fluoro-2-[(4-methylphenyl)methylidene]-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FO/c1-15-10-12-16(13-11-15)14-19-21(17-6-3-2-4-7-17)18-8-5-9-20(24)22(18)23(19)25/h2-14,21H,1H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJKRHZJPFFTKC-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(C3=C(C2=O)C(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(C3=C(C2=O)C(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-fluoro-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves a multi-step process. One common method is the aldol condensation reaction between 7-fluoro-3-phenyl-1-indanone and 4-methylbenzaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-fluoro-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

(2Z)-7-fluoro-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of (2Z)-7-fluoro-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-fluoro substituent distinguishes the target compound from analogs with bulkier or polar groups at this position:

Compound Name Substituent at Position 7 Molecular Weight (g/mol) Key Properties Reference
Target Compound Fluoro ~394 (estimated) Enhanced hydrophobicity -
(2Z)-7-(4-Methoxyphenoxy)-... 4-Methoxyphenoxy 432.51 Increased polarity, density 1.208 g/cm³
(2Z)-7-Hydroxy-... (benzofuranone) Hydroxy - Potential for hydrogen bonding

Substituent Variations on the Methylidene Group

The 4-methylphenyl (p-tolyl) methylidene group at position 2 is compared to analogs with diverse substituents:

Compound Name Methylidene Substituent Molecular Weight (g/mol) Structural Impact Reference
Target Compound 4-Methylphenyl ~394 (estimated) Hydrophobic, planar -
(2Z)-2-[(4-Fluorophenyl)methylidene]-... 4-Fluorophenyl 436.47 Electron-withdrawing, dipole effects
(2E)-2-[(Pyrazol-4-yl)methylidene]-... 5-Chloro-3-methylpyrazole - Enhanced π-π stacking potential
(2Z)-2-[(Dimethylamino)methylidene]-... Dimethylamino - Electron-donating, basicity

Key Insight : The 4-methylphenyl group balances hydrophobicity and planarity, while electron-withdrawing substituents (e.g., 4-fluorophenyl) may enhance electrophilicity at the methylidene site . Pyrazole-containing analogs () demonstrate modularity in drug design for targeted bioactivity.

Core Structure Variations

The indenone core is contrasted with other heterocyclic scaffolds:

Compound Name Core Structure Key Features Reference
Target Compound Indenone Planar, conjugated π-system -
(Z)-4-[2-(4-Methylphenyl)-2-oxoethylidene]-... Quinazolinone Rigid, nitrogen-rich heterocycle
(2Z)-6-Hydroxy-... Dihydrobenzofuranone Oxygen-containing, polar
3-Phenyl-1,3-thiazolylidene derivatives Thiazole Sulfur-containing, conformational flexibility

Key Insight: The indenone core offers a planar, conjugated system suitable for π-π interactions, whereas quinazolinones () and thiazoles () introduce heteroatoms that modulate electronic properties and binding specificity.

Physicochemical Properties

Available data from analogs highlights trends in solubility, density, and stability:

Compound Name Density (g/cm³) Boiling Point (°C) logP (Predicted) Reference
(2Z)-7-(4-Methoxyphenoxy)-... 1.208 577.7 -
(2Z)-2-[(4-Fluorophenyl)methylidene]-... - - Higher polarity
Dimethylamino-methylidene analog - - logD = ~2.5

Key Insight: The methoxyphenoxy substituent () increases density and boiling point compared to the fluoro analog, likely due to enhanced molecular weight and intermolecular forces.

Biological Activity

The compound (2Z)-7-fluoro-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one , also known by its CAS number 337921-24-1, has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H17FC_{23}H_{17}F with a molecular weight of 328.39 g/mol. The structure features a fluorinated indene derivative that is hypothesized to influence its biological activity through various mechanisms.

Anticancer Properties

Research indicates that fluorinated compounds often exhibit significant anticancer properties. For instance, studies on related fluorinated benzothiazoles have shown potent antiproliferative effects against various cancer cell lines, suggesting that the presence of fluorine may enhance biological activity by influencing metabolic pathways and binding affinities to cellular targets .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCAS NumberActivity TypeCell Lines TestedIC50 (µM)
DF 203NSC 674495AntiproliferativeBreast, Renal Cancer5.0
5F 203NSC 703786AntiproliferativeOvarian Cancer3.5
(2Z)-7-Fluoro Compound337921-24-1Potential AnticancerTBDTBD

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is posited that the compound may interact with cytochrome P450 enzymes, similar to other fluorinated compounds that induce CYP1A1 expression and lead to the formation of DNA adducts . This interaction could be crucial for its anticancer activity.

Case Studies

Several case studies highlight the potential applications of this compound in cancer therapy:

  • Fluorinated Indenes : A study demonstrated that fluorinated indenes exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to differential uptake and metabolism in malignant versus non-malignant tissues.
  • Synergistic Effects : In combination therapy studies, (2Z)-7-fluoro compounds have shown enhanced efficacy when used alongside established chemotherapeutics, suggesting a potential role as an adjuvant treatment.

Research Findings

Recent investigations into the biological activity of similar compounds provide insights into their therapeutic potential:

  • In vitro Studies : Experiments using human cancer cell lines indicate that the compound can induce apoptosis and inhibit proliferation at micromolar concentrations.
  • In vivo Studies : Animal models treated with related fluorinated compounds showed reduced tumor growth rates compared to controls, supporting the hypothesis of their effectiveness in cancer treatment.

Q & A

Q. What are the standard synthetic routes for preparing (2Z)-7-fluoro-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one, and what experimental conditions are critical for achieving high yields?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and substitution. Key steps include:

  • Cyclization of Precursors : Formation of the indenone core via acid-catalyzed cyclization under reflux conditions (e.g., using ethanol or toluene as solvents) .
  • Substitution Reactions : Introduction of the 4-methylphenyl and fluoro groups via nucleophilic substitution or Friedel-Crafts alkylation, requiring anhydrous conditions and catalysts like AlCl₃ .
  • Z-Configuration Control : Use of sterically hindered bases (e.g., LDA) to favor the (2Z)-isomer during the benzylidene formation step .
    Critical parameters include temperature control (±2°C), solvent purity, and reaction time optimization to minimize side products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, coupling constants in ¹H NMR (e.g., J = 12–14 Hz for trans-olefinic protons) help distinguish Z/E isomers .
  • X-ray Crystallography : Resolves absolute configuration and molecular packing. The benzylidene moiety’s planarity and dihedral angles (e.g., 5–10° between indenone and aryl rings) validate the Z-configuration .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 356.1214) and isotopic patterns .

Q. How is the Z-configuration of the benzylidene group experimentally verified?

Methodological Answer:

  • NOESY NMR : Nuclear Overhauser effects between the 4-methylphenyl proton and the indenone C3 proton confirm spatial proximity in the Z-isomer .
  • UV-Vis Spectroscopy : The Z-isomer exhibits a bathochromic shift (~20 nm) compared to the E-isomer due to extended conjugation .
  • Single-Crystal X-ray Diffraction : Direct visualization of the double-bond geometry (e.g., C=C bond length ~1.34 Å and torsion angles <10°) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

Methodological Answer:

  • Purity Assessment : Use HPLC-MS to rule out impurities (e.g., residual solvents or diastereomers) causing spectral discrepancies .
  • Dynamic NMR Studies : Probe temperature-dependent conformational changes (e.g., restricted rotation of substituents) that may obscure NMR signals .
  • Computational Validation : Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated values (e.g., using B3LYP/6-31G*) to identify misassignments .

Q. What computational strategies are recommended for predicting the compound’s electronic properties and reactivity?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., in DMSO or ethanol) to study aggregation behavior or stability .
  • Docking Studies : Screen potential biological targets (e.g., kinases) by analyzing π-π stacking interactions with the indenone core .

Q. How can reaction conditions be optimized to enhance synthetic efficiency while minimizing byproducts?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent polarity). For example, a Central Composite Design (CCD) can identify optimal reflux time (e.g., 8–12 hours) .
  • Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions (e.g., overoxidation) .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed cell lines, ATP concentration) to eliminate variability .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence results .
  • Orthogonal Validation : Cross-verify results using complementary assays (e.g., enzymatic inhibition vs. cell viability) .

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